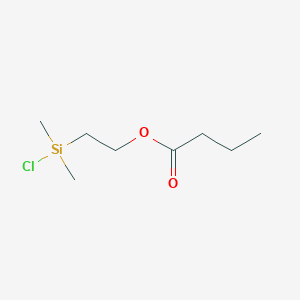

2-(Chlorodimethylsilyl)ethyl butyrate

Description

Ethyl butyrate (C₆H₁₂O₂), also known as ethyl butanoate, is an ester with a fruity odor reminiscent of pineapple. It is widely used in flavorings, fragrances, and industrial applications due to its cost-effectiveness and pleasant sensory properties . Key properties include:

Properties

Molecular Formula |

C8H17ClO2Si |

|---|---|

Molecular Weight |

208.76 g/mol |

IUPAC Name |

2-[chloro(dimethyl)silyl]ethyl butanoate |

InChI |

InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3 |

InChI Key |

LYNNNLAEFZVVJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC[Si](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodimethylsilyl)ethyl butyrate typically involves the reaction of butyric acid with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:

Temperature: Typically around 25-30°C

Catalyst: Often a Lewis acid such as aluminum chloride

Solvent: Anhydrous solvents like toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

Large-scale reactors: To handle bulk quantities

Continuous flow systems: For efficient production

Purification steps: Including distillation and recrystallization to ensure high purity

Chemical Reactions Analysis

Hydrolysis

The Si-Cl bond reacts readily with water to form silanols:

This hydrolysis is pH-dependent, with faster rates in basic conditions .

Alcoholysis

Reaction with alcohols yields alkoxysilanes:

For example, methanol produces methoxy(dimethyl)silyl ethyl butyrate .

Amine Reactions

Primary amines displace chloride to form silylamines:

This reaction is utilized in surface functionalization and polymer synthesis .

Acid-Catalyzed Ester Hydrolysis

In acidic conditions, the ester hydrolyzes to butyric acid and ethanol:

Reaction rates depend on temperature and acid concentration .

Base-Promoted Saponification

Under alkaline conditions, the ester forms butyrate salts:

The silyl chloride group may concurrently hydrolyze, complicating product isolation .

Silanol-Ester Interactions

Hydrolysis of the silyl chloride generates HCl, which can catalyze ester hydrolysis:

This autocatalytic effect accelerates ester degradation under humid conditions .

Crosslinking Reactions

In the presence of diols or diamines, silanols condense to form Si-O-Si or Si-N-Si networks, integrating the ester into polymeric matrices .

Surface Modification

The compound acts as a coupling agent for organic-inorganic hybrids. For example:

| Substrate | Reaction | Product Application |

|---|---|---|

| Glass | Si-Cl + SiO₂ | Hydrophobic coatings |

| Cellulose | Si-OH + OH | Composite materials |

Stability and Handling

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Silicones

- 2-(Chlorodimethylsilyl)ethyl butyrate can serve as a precursor for the synthesis of various silicone compounds. Its chlorosilane functionality allows for the introduction of silicon into organic molecules, facilitating the formation of siloxane bonds.

2. Protecting Group in Organic Reactions

- The compound acts as a protecting group for alcohols and amines during multi-step organic syntheses. By temporarily masking reactive functional groups, it enhances the selectivity and yield of subsequent reactions.

3. Reagent in Cross-Coupling Reactions

- It is utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This application is crucial in the pharmaceutical industry for synthesizing complex organic molecules.

Applications in Materials Science

1. Polymer Chemistry

- This compound is employed in the development of polymer materials, particularly those that require enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation.

2. Surface Modification

- The compound can be used for surface modification of various materials, including glass and metals. By creating a siloxane layer, it enhances properties such as hydrophobicity and adhesion.

Case Studies

Case Study 1: Synthesis of Functionalized Silicones

A study demonstrated the use of this compound as a precursor for synthesizing functionalized silicone polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional silicone formulations.

Case Study 2: Application in Drug Development

In drug development, this compound was utilized as a protecting group during the synthesis of a novel pharmaceutical agent. The protecting strategy improved the overall yield and purity of the final product, showcasing its utility in complex organic synthesis.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for silicones | Enhanced reactivity |

| Protecting group for alcohols | Improved selectivity | |

| Reagent in cross-coupling reactions | Efficient carbon-carbon bond formation | |

| Materials Science | Polymer development | Increased thermal stability |

| Surface modification | Enhanced hydrophobicity |

Mechanism of Action

The mechanism of action of 2-(Chlorodimethylsilyl)ethyl butyrate involves its reactivity with nucleophiles and electrophiles. The chlorodimethylsilyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating their protection or modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

The following table compares ethyl butyrate with other esters mentioned in the evidence, focusing on chemical properties, applications, and safety profiles.

Key Differences:

- Functional Groups: Ethyl butyrate lacks the thiazole ring (in ) or unsaturated allyl group (in ) found in other esters, influencing reactivity and applications.

- Safety: Ethyl butyrate is classified as flammable and irritating, while analogs like allyl 2-ethyl butyrate lack documented hazard data .

- Industrial Use: Ethyl butyrate is favored in food and fragrance industries due to its low cost and high volatility, whereas ethyl 2-methylbutyrate is niche, used for specific fruit flavors .

Research Findings and Data Gaps

- Ethyl Butyrate in Food Science: Quantified at 693 mg/L in Chinese liquors, contributing to fruity aroma profiles .

- Synthetic Challenges: Ethyl butyrate derivatives (e.g., ethyl 2-(4-nitrobenzamido)butyrate) require precise crystallographic control, as shown by single-crystal X-ray studies .

- Safety Data: Ethyl butyrate’s hazards (e.g., STOT SE 3) are well-documented, but analogs like 2-(4-methylthiazolyl)ethyl butanoate lack toxicological profiles .

Biological Activity

2-(Chlorodimethylsilyl)ethyl butyrate is a compound of increasing interest in the fields of organic chemistry and biochemistry. Its unique structure, characterized by the presence of a chlorodimethylsilyl group, suggests potential applications in various biological systems. This article explores the biological activity of this compound, including its metabolic pathways, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is CHClOSi. The presence of the chlorodimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes.

Metabolic Pathways

Research indicates that compounds similar to this compound undergo various metabolic transformations in biological systems. For instance, chlorinated silanes are known to be metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites. The metabolism typically involves oxidation reactions that can produce reactive intermediates capable of interacting with cellular macromolecules .

Toxicity Studies

Toxicological assessments of related compounds suggest that chlorinated silanes may exhibit cytotoxic effects at high concentrations. A study on related compounds indicated that exposure to chlorinated silanes could lead to oxidative stress and subsequent cellular damage . The specific toxicity profile of this compound remains to be fully elucidated, necessitating further investigation.

Therapeutic Potential

The unique properties of this compound suggest possible therapeutic applications. Its structural similarity to other bioactive esters raises the possibility of its use as a prodrug or in drug delivery systems. Preliminary studies indicate that derivatives of butyrate can influence gene expression related to inflammation and metabolism .

Case Study 1: Antioxidant Activity

A recent investigation into the antioxidant properties of similar compounds revealed that certain silyl derivatives can scavenge free radicals effectively. This suggests that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClOSi |

| Molecular Weight | 194.74 g/mol |

| Log P (octanol-water partition) | Estimated around 3.5 |

| Solubility | Soluble in organic solvents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(chlorodimethylsilyl)ethyl butyrate, and how do reaction conditions influence yield and purity?

- Methodological Approach :

- Esterification : React chlorodimethylsilane with butyric acid derivatives (e.g., acid chlorides or anhydrides) under anhydrous conditions. Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate silylation.

- Solvent Selection : Employ aprotic solvents (e.g., THF or dichloromethane) to minimize hydrolysis of the chlorosilane moiety.

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Safety : Handle chlorosilanes in a fume hood due to their lachrymatory and corrosive nature .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Analytical Workflow :

- NMR : Use and NMR to identify ester and silyl groups. NMR can resolve silicon bonding environments.

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1740 cm) and Si-Cl (~500 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in inert solvents (e.g., hexane) and analyze .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the hydrolysis rates of this compound under varying pH conditions?

- Experimental Design :

- Variable Control : Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12) at controlled temperatures.

- Analytical Monitoring : Use conductivity meters or NMR to track Si-Cl hydrolysis to silanol.

- Contradiction Analysis : Discrepancies may arise from trace water in solvents or competing ester hydrolysis. Compare results with computational models (e.g., DFT for transition-state analysis) .

Q. What mechanistic insights explain the compound’s reactivity in silicone crosslinking applications?

- Methodology :

- Crosslinking Studies : Mix with polydimethylsiloxane (PDMS) and monitor viscosity changes via rheometry.

- Mechanistic Probes : Use isotopic labeling ( in ester groups) to track bond cleavage pathways.

- Side-Reaction Mitigation : Suppress undesired Si-O-Si rearrangements by optimizing catalyst (e.g., Pt-based) concentration and reaction temperature .

Q. How do steric and electronic effects influence the nucleophilic substitution at the silicon center in this compound?

- Approach :

- Substrate Screening : React with nucleophiles (e.g., alcohols, amines) of varying bulkiness and basicity.

- Kinetic Isotope Effects (KIE) : Compare / for reactions in HO vs. DO to assess transition-state geometry.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles and identify rate-limiting steps .

Data Contradiction and Validation

Q. Why do reported NMR chemical shifts for similar silyl esters vary across studies?

- Resolution Strategies :

- Standardization : Calibrate instruments using tetramethylsilane (TMS) or secondary standards (e.g., octakis(trisphenoxy)silicone).

- Sample Purity : Ensure anhydrous conditions to prevent hydrolysis artifacts.

- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?

- Safety Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.